1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine

Medicinal Chemistry Sigma Receptor Pharmacology Lipophilic Efficiency

This 4-ethylphenylsulfonyl piperazine fills a critical logP gap between unsubstituted phenyl and halogenated analogs, essential for sigma receptor SAR. The ethyl spacer and imidazole chromophore enable precise HPLC detection without radiolabeling. Ideal for metabolism studies (CYP3A4) and QSAR model training. Order high-purity compound for reproducible research.

Molecular Formula C17H24N4O2S
Molecular Weight 348.47
CAS No. 1396845-12-7
Cat. No. B2693008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine
CAS1396845-12-7
Molecular FormulaC17H24N4O2S
Molecular Weight348.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3
InChIInChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3
InChIKeyODARUCYPNHDMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396845-12-7: Analytical and Structural Profile of the 1-(2-(1H-Imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine Sourcing Candidate


The compound 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine (CAS 1396845-12-7) represents a bifunctional piperazine bearing a 2-(1H-imidazol-1-yl)ethyl substituent at N1 and a 4-ethylphenylsulfonyl group at N4 . With a molecular formula of C17H24N4O2S and a molecular weight of 348.5 g·mol⁻¹, it belongs to the large class of synthetic sulfonamide–piperazine hybrids that have been explored across oncology, anti-infective, and neuropharmacology programs . The combination of an imidazole metal-coordination motif, a flexible ethyl spacer, and a lipophilic ethylphenylsulfonyl moiety endows this scaffold with a unique physicochemical fingerprint, making exact generic substitution unreliable without confirmatory bioequivalence data.

Procurement Risk for 1-(2-(1H-Imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine: Why In‑Class Analogs Cannot Be Assumed Interchangeable


Within the 1-(2-(1H-imidazol-1-yl)ethyl)-4-(arylsulfonyl)piperazine series, even modest alterations to the arylsulfonyl group produce sharp changes in logP, topological polar surface area, and receptor subtype selectivity. For example, replacing the 4-ethylphenyl moiety with an unsubstituted phenyl, a halogenated phenyl, or a heteroaryl ring can shift sigma‑1 versus sigma‑2 receptor affinity by more than tenfold, as documented in structurally analogous 4,4‑disubstituted arylalkylsulfonyl piperazines [1]. Consequently, procurement of a “similar” sulfonamide piperazine without verifying the exact aryl substitution pattern risks ordering a compound with fundamentally different target engagement, metabolic stability, and intracellular distribution. The following quantitative evidence guide details where compound 1396845-12-7 differs from its closest structural neighbors.

Head‑to‑Head Differentiation Table for CAS 1396845-12-7 Against Closest Structurally‑Related Analogs


Structural Comparison: 4‑Ethylphenyl vs. Unsubstituted Phenylsulfonyl Congener

The defining structural distinction of CAS 1396845-12-7 relative to its simplest congener, 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine (CAS 1396852-96-2), is the presence of a para‑ethyl substituent on the phenylsulfonyl ring . This single ethyl group increases the calculated logP by approximately 0.8 log units (from ~1.5 to ~2.3) and elevates the molecular weight from 320.4 to 348.5 g·mol⁻¹ . While experimental binding data for CAS 1396845-12-7 are not available in the public domain, SAR studies on closely related arylalkylsulfonyl piperazines demonstrate that para‑alkyl substitution consistently enhances sigma‑1 receptor occupancy by up to fivefold compared to the unsubstituted phenyl analog [1]. Therefore, any attempt to replace CAS 1396845-12-7 with the phenylsulfonyl variant would introduce substantially different lipophilicity and, by extension, altered membrane partitioning and target residence time.

Medicinal Chemistry Sigma Receptor Pharmacology Lipophilic Efficiency

Arylsulfonyl Subtype Selectivity Guidance from the 4,4‑Disubstituted Piperazine Class

In the 2013 SAR study by Sadeghzadeh et al., a panel of 4,4‑disubstituted arylalkylsulfonyl piperazines was evaluated for sigma‑1 and sigma‑2 receptor affinity [1]. Although CAS 1396845-12-7 was not specifically tested, the dataset establishes that halogen‑substituted sulfonamides achieve nanomolar sigma‑1 Ki values (e.g., 0.96 nM for 4‑benzyl‑1‑(3‑iodobenzylsulfonyl)piperidine) while maintaining >100‑fold selectivity over sigma‑2 [1]. The 4‑ethylphenyl moiety present in CAS 1396845-12-7 occupies a lipophilicity range between the unsubstituted phenyl and the iodo‑substituted variants, predicting moderate sigma‑1 affinity and selectivity. Users requiring sub‑nanomolar sigma‑1 engagement would need to procure a halogenated analog; conversely, those needing balanced sigma‑1/sigma‑2 profiles should avoid the 4‑ethylphenyl form in favor of more polar substituents.

Sigma‑1 Receptor Selectivity Structure–Activity Relationship

Topological Polar Surface Area (tPSA) and CNS Multiparameter Optimization (MPO) Score Comparison

The calculated topological polar surface area (tPSA) for CAS 1396845-12-7 is approximately 67 Ų, identical to that of the phenylsulfonyl analog and well below the 90 Ų recommended ceiling for passive CNS penetration [1]. However, the CNS MPO score, which integrates lipophilicity, tPSA, molecular weight, hydrogen bonding, and pKa, is predicted to be lower for the 4‑ethylphenyl derivative due to its elevated logP and molecular weight (+28 g·mol⁻¹) . In a procurement context, a lower CNS MPO score translates to a narrower therapeutic window for CNS‑targeted programs, meaning the 4‑ethylphenyl compound may underperform its less lipophilic competitors in assays requiring systemic brain exposure.

Blood–Brain Barrier Permeability Drug‑likeness CNS MPO

Experimental Evidence Gap: Absence of Validated In Vitro Potency Data for CAS 1396845-12-7

As of the latest search across PubMed, BindingDB, ChEMBL, and major patent databases, no primary peer‑reviewed publication or granted patent discloses quantitative in vitro IC50, EC50, Ki, MIC, or selectivity data for CAS 1396845-12-7 [1]. All available data originate from vendor‑curated datasheets that either cite generic class‑level mechanisms or provide unvalidated cell‑viability IC50 values from non‑reproducible experiments [1]. In contrast, the comparator compound 4‑benzyl‑1‑(3‑iodobenzylsulfonyl)piperidine has been rigorously characterized with full dose–response curves in radioligand binding and functional assays [2]. This evidence disparity means that any procurement decision for CAS 1396845-12-7 must be predicated on structural hypothesis alone, with the understanding that direct experimental confirmation of activity and selectivity will be the responsibility of the end user.

Data Availability Procurement Caution Experimental Validation

Procurement‑Guided Application Scenarios for 1-(2-(1H-Imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine (CAS 1396845-12-7)


Exploratory Sigma‑1 Receptor SAR Where Intermediate Lipophilicity Is Desired

The 4‑ethylphenyl substituent positions CAS 1396845-12-7 between unsubstituted phenyl and halogenated arylsulfonyl analogs with respect to lipophilicity [1]. It is therefore a rational choice for SAR teams seeking to fill a logP gap in their compound matrix. The pipetting convenience of single‑isomer ethyl substitution also reduces synthetic complexity compared to branched or heterocyclic surrogates, while still providing the key CH2–CH3 insertion point that can be further optimized if preliminary receptor binding returns acceptable affinity [1].

Reference Compound for CYP3A4 Oxidation Studies on Para‑Alkylphenyl Sulfonamides

Para‑ethyl groups are common metabolic soft spots for CYP3A4‑mediated benzylic hydroxylation. CAS 1396845-12-7 can serve as a model substrate for in vitro metabolism studies aimed at comparing the oxidative stability of ethylphenyl versus methylphenyl or isopropylphenyl sulfonamides [1]. The imidazole ring additionally provides a UV‑transparent chromophore that facilitates HPLC detection without requiring radiolabeling [1].

In Silico Model Training and Prospective Validation

Given the absence of experimental bioactivity data, CAS 1396845-12-7 is a prime candidate for prospective in silico screening campaigns. Its intermediate calculated properties make it a challenging test case for machine‑learning models trained on sigma‑receptor ligands. Laboratories that generate experimental binding data on CAS 1396845-12-7 can contribute unique training points to QSAR and proteochemometric models, thereby enhancing predictive accuracy for the entire 4‑alkyl‑aryl sulfonamide subclass [1].

Quote Request

Request a Quote for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.